1-NAPHTHYL PP1

概要

準備方法

1-ナフチル PP1 は、ピラゾロ[3,4-d]ピリミジンコアの形成を含む一連の化学反応を通じて合成できます。 合成経路は通常、1-ナフチルアミンとtert-ブチルイソシアニドを、他の試薬と共に制御された条件下で反応させることを伴います . 工業生産方法は、収率と純度を最大限に高めるための反応条件の最適化を含み、高性能液体クロマトグラフィー(HPLC)を使用して精製することもあります .

化学反応の分析

1-ナフチル PP1 は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化して対応する酸化生成物を形成することができます。

還元: 還元反応により、化合物の還元形が生成されます。

これらの反応に使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

1-ナフチル PP1 は、化学、生物学、医学、および産業の分野における科学研究で広く使用されています。その用途には、次のようなものがあります。

化学: キナーゼ活性とその阻害を研究するためのツールとして使用されます。

生物学: 細胞シグナル伝達研究で、特定のキナーゼが細胞プロセスで果たす役割を調査するために使用されます。

医学: がんなどの疾患に関与する特定のキナーゼを標的にした、潜在的な治療的応用が期待されます。

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure:

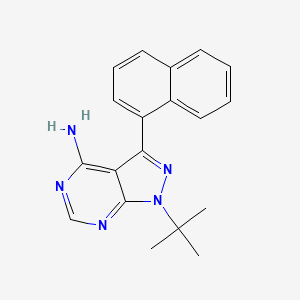

- Chemical Name: 1-(1,1-Dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Molecular Formula: C15H17N5

- Purity: ≥99%

Mechanism of Action:

1-NA-PP1 selectively inhibits Src family kinases, including v-Src and c-Fyn, as well as the tyrosine kinase c-Abl. Its inhibitory activity is characterized by IC50 values of approximately 1.0 µM for v-Src, 0.6 µM for c-Fyn, and 18 µM for c-Abl, demonstrating a preferential inhibition of mutant kinases over wild-type variants .

Cancer Research

Prostate Cancer Inhibition:

A study demonstrated that 1-NA-PP1 effectively blocked the proliferation of prostate cancer cells by inducing G2/M cell cycle arrest. The compound also inhibited migration and invasion, suggesting its potential as an anticancer agent. The inhibition was mediated through the suppression of Protein Kinase D (PKD) activity, highlighting its role in cancer biology .

Table 1: Inhibition Effects on Prostate Cancer Cells

| Parameter | Effect of 1-NA-PP1 |

|---|---|

| Cell Proliferation | Blocked |

| Cell Cycle Arrest | G2/M Arrest |

| Migration | Inhibited |

| Invasion | Inhibited |

Protein Kinase Studies

Selective Inhibition:

Research has shown that 1-NA-PP1 exhibits high selectivity for PKD isoforms compared to other kinases, making it a valuable tool for studying PKD-related signaling pathways. This selectivity was confirmed through structure-activity relationship (SAR) studies which identified critical structural components necessary for its inhibitory activity .

Case Study: PKD Inhibition Mechanism

In a detailed analysis, it was found that overexpression of PKD isoforms could reverse the effects of 1-NA-PP1 on tumor cell invasion, indicating that the compound's anticancer effects are closely tied to its inhibition of PKD signaling pathways .

Neurobiology

CNS Penetration Studies:

In vivo studies have indicated that 1-NA-PP1 can penetrate the central nervous system (CNS) effectively after systemic administration. The compound achieved significant concentrations in brain tissue, suggesting potential applications in neurobiological research where selective inhibition of kinases like PKCε is required .

Table 2: CNS Concentration Levels Post Administration

| Administration Method | Brain Concentration (ng/g) | Plasma Concentration (nM) |

|---|---|---|

| Intraperitoneal Injection | ~2167 ± 85 | ~6.8 ± 0.27 |

| Oral Administration | ~140 ± 54 | ~117 ± 23 |

作用機序

1-ナフチル PP1 は、src ファミリーキナーゼとプロテインキナーゼ D を選択的に阻害することで作用します。これらのキナーゼの活性部位に結合して、それらのリン酸化活性を阻害します。 この阻害は、細胞増殖と生存の抑制などのさまざまな細胞効果をもたらす、下流のシグナル伝達経路を阻害します .

類似化合物との比較

1-ナフチル PP1 は、src ファミリーキナーゼとプロテインキナーゼ D に対する高い選択性と効力において独特です。類似の化合物には、次のようなものがあります。

PP1: 異なる化学構造を持つ、別の src ファミリーキナーゼ阻害剤。

PP2: PP1 に比べて、src ファミリーキナーゼに対するより強力な阻害剤。

ダサチニブ: より幅広い特異性を持つマルチキナーゼ阻害剤

これらの化合物は、選択性、効力、および化学構造が異なり、1-ナフチル PP1 は特定のキナーゼ阻害研究のための貴重なツールとなります。

生物活性

1-Naphthyl PP1, also known as 1-NA-PP1, is a selective inhibitor of src family kinases such as v-Src and c-Fyn, as well as the tyrosine kinase c-Abl. This compound has gained attention in the field of molecular biology and pharmacology due to its unique inhibitory properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, selectivity, and implications in cancer research.

- Chemical Name: 1-(1,1-Dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- CAS Number: 221243-82-9

- Purity: ≥99%

This compound functions by selectively inhibiting src family kinases and c-Abl with varying degrees of potency. The compound binds to the active sites of these kinases, disrupting their function and subsequently affecting downstream signaling pathways.

Inhibition Potency

The inhibitory potency of this compound is characterized by its IC50 values against various kinases:

| Kinase | IC50 (μM) |

|---|---|

| v-Src | 1.0 |

| c-Fyn | 0.6 |

| c-Abl | 0.6 |

| CDK2 | 18 |

| CAMK II | 22 |

Notably, this compound shows a preferential inhibition of mutant kinases over wild-type forms, which is crucial for targeted therapy approaches in cancer treatment. For example, the IC50 for the I338G mutant of v-Src is significantly lower at 1.5 nM compared to 1000 nM for wild-type v-Src .

Cancer Research

Research indicates that this compound exhibits potent anti-proliferative effects on prostate cancer cells by inducing G2/M phase arrest. This effect is mediated through the inhibition of Protein Kinase D (PKD), which plays a significant role in cell proliferation and invasion .

Case Study: Prostate Cancer Cell Lines

- Objective: To evaluate the effects of this compound on prostate cancer cell proliferation.

- Methodology: Prostate cancer cell lines were treated with varying concentrations of this compound.

- Results: A marked decrease in cell viability was observed at concentrations correlating with its IC50 values against relevant kinases.

Mechanistic Insights

The compound's ability to inhibit PKD was confirmed through studies demonstrating that overexpression of PKD could reverse the growth arrest induced by this compound. Furthermore, engineering a gatekeeper mutation in PKD enhanced sensitivity to the compound, suggesting potential applications in designing analog-sensitive kinase inhibitors .

特性

IUPAC Name |

1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHQBIXMLULFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274446 | |

| Record name | pp1 analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221243-82-9 | |

| Record name | 1-(1,1-Dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221243-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pp1 analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。